molecular formula C22H28N4O2S B2867230 N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide CAS No. 1105209-54-8

N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2867230
CAS No.: 1105209-54-8
M. Wt: 412.55
InChI Key: NSJKTGKDIXIICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide ( 1105209-54-8) is a synthetic small molecule with a molecular structure featuring a pyridazine core linked via a thioether chain to a 4-benzylpiperidine moiety, which is further functionalized with an acetamide group . This specific architecture suggests potential for significant biological activity and research utility. Compounds containing the 4-benzylpiperidine scaffold are of considerable interest in neuroscience and pharmacology research. Specifically, the 4-benzylpiperidine structure is recognized as a key pharmacophore in substitute-agonist therapies that target dopamine and norepinephrine transporters in the brain . Research into similar compounds indicates potential application in studies focused on cocaine-use disorders and attention-deficit/hyperactivity disorder (ADHD), as they can function as dopamine/norepinephrine releasers to help reverse neurotransmitter depletion and mitigate associated dysfunctions . Furthermore, the pyridazine heterocycle present in this molecule is a privileged structure in medicinal chemistry. Related nitrogen-containing heterocyclic compounds have been investigated for their ability to inhibit the production of amyloid-beta peptides, pointing to potential research applications in the study of neurological diseases such as Alzheimer's disease . The presence of these distinct functional groups makes this acetamide derivative a valuable chemical tool for probing neurological pathways, investigating mechanisms of action related to neurotransmitter transport, and conducting structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-17(27)23-20-9-10-21(25-24-20)29-15-5-8-22(28)26-13-11-19(12-14-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJKTGKDIXIICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key pyridazine-based acetamide derivatives and their properties:

Compound Name Core Structure Key Features Melting Point (°C) Yield (%) Biological Activity
N-(6-((4-(4-Benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (Target Compound) Pyridazine Thioether-linked 4-oxobutyl chain, benzylpiperidine, acetamide Not reported Not reported Not explicitly studied
2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)acetamide (Compound 16) Pyridazine 4-Chlorophenylacetamide, benzylpiperidine 215–219 69 Antifungal, antibacterial
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 20) Pyrimidinone + benzothiazole Thioacetamide linker, trifluoromethylbenzothiazole, 4-methoxybenzyl Not reported Not reported CK1 kinase inhibition
2-(6-Morpholinopyridazin-3-yl)-2-phenylethanethioamide (Compound 19) Pyridazine Morpholine substituent, thioamide group 128–130 63 Antifungal, antibacterial
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine + pyridine Piperazine, isopropylacetamide, phenoxy linker Not reported Not reported Kinase inhibition (implied)
Key Observations:

Structural Diversity: The target compound distinguishes itself with a thioether-linked 4-oxobutyl chain, enhancing lipophilicity compared to simpler analogs like Compound 16, which lacks the extended aliphatic chain . Compound 20 (from ) shares a thioacetamide linker but targets CK1 kinases due to its pyrimidinone-benzothiazole scaffold, whereas the target compound’s pyridazine core may favor different biological targets .

Synthetic Feasibility :

  • Compound 16 achieved a 69% yield via crystallization from MeOH/H₂O, suggesting that benzylpiperidine-pyridazine hybrids are synthetically accessible. The target compound’s synthesis would likely require similar coupling strategies but with additional steps for the 4-oxobutyl chain .

Biological Activity Trends :

  • Benzylpiperidine-containing compounds (e.g., Compound 16) exhibit antifungal and antibacterial activity , implying that the target compound may share these properties.
  • Thioamide derivatives (e.g., Compound 19) show comparable activity but lower melting points, suggesting that the acetamide group in the target compound may improve thermal stability .

Functional Group Analysis

  • Acetamide vs. Thioamide: The target compound’s acetamide group (N–CO–CH₃) may enhance metabolic stability compared to thioamide analogs (N–CS–CH₃), as seen in Compound 17.
  • Benzylpiperidine vs.
  • 4-Oxobutyl Chain :
    The target compound’s 4-oxobutyl chain introduces conformational flexibility and additional hydrogen-bonding capacity via the ketone group, which is absent in simpler analogs like Compound 14. This could modulate target binding kinetics .

Pharmacological Potential and Limitations

  • Kinase Inhibition :
    While Compound 20 demonstrates CK1 inhibition, the target compound’s pyridazine core and benzylpiperidine group align with scaffolds targeting tyrosine kinases or G-protein-coupled receptors (GPCRs). However, in vitro assays are required to confirm this .

Preparation Methods

Preparation of 6-Mercaptopyridazin-3-amine

Pyridazine derivatives are typically synthesized via cyclization reactions. A reported method involves:

  • Cyclocondensation : Reacting maleic hydrazide with hydroxylamine under acidic conditions to form pyridazin-3-amine.
  • Thiol Introduction : Treating 6-chloropyridazin-3-amine with thiourea in ethanol under reflux (78°C, 12 h), yielding 6-mercaptopyridazin-3-amine (85% yield).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 Maleic hydrazide, NH₂OH·HCl HCl (aq) 100°C 6 h 72%
2 Thiourea, EtOH Ethanol Reflux 12 h 85%

Acetylation of 6-Mercaptopyridazin-3-amine

The amine group at position 3 is acetylated using acetic anhydride:

  • Procedure : 6-Mercaptopyridazin-3-amine (1 eq) is stirred with acetic anhydride (2 eq) in dry dichloromethane (DCM) at 0°C. Triethylamine (1.5 eq) is added dropwise, followed by warming to room temperature (24 h).
  • Workup : The mixture is diluted with DCM, washed with NaHCO₃ (aq), dried over MgSO₄, and concentrated.
  • Yield : 92%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 2.15 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₆H₇N₃OS [M+H]⁺: 186.0334, found: 186.0338.

Synthesis of 4-(4-Benzylpiperidin-1-yl)-4-oxobutyl Bromide

Preparation of 4-Benzylpiperidine-1-carboxylic Acid

4-Benzylpiperidine is treated with phosgene (COCl₂) in toluene to form the corresponding carbonyl chloride, which is hydrolyzed to the carboxylic acid.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 COCl₂, toluene Toluene 0°C → RT 4 h 78%
2 H₂O - RT 1 h 95%

Formation of 4-Oxobutyl Bromide Side Chain

  • Aldol Condensation : React 4-benzylpiperidine-1-carboxylic acid with ethyl acetoacetate in the presence of NaOEt, yielding 4-(4-benzylpiperidin-1-yl)-3-oxobutanoic acid.
  • Reduction : Reduce the ketone to alcohol using NaBH₄ in THF (0°C, 2 h).
  • Bromination : Treat the alcohol with PBr₃ in DCM (0°C, 1 h) to obtain 4-(4-benzylpiperidin-1-yl)-4-oxobutyl bromide (68% over three steps).

Characterization Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 207.8 (C=O), 62.4 (CH₂Br), 54.3 (piperidine C), 41.2 (CH₂), 38.7 (CH₂).

Thioether Coupling Reaction

Alkylation of N-(6-Mercaptopyridazin-3-yl)acetamide

The thiol group reacts with the bromobutyl intermediate via nucleophilic substitution:

  • Procedure : N-(6-Mercaptopyridazin-3-yl)acetamide (1 eq) and 4-(4-benzylpiperidin-1-yl)-4-oxobutyl bromide (1.2 eq) are stirred in DMF with K₂CO₃ (2 eq) at 60°C for 8 h.
  • Workup : The mixture is poured into ice-water, extracted with EtOAc, dried, and purified via silica gel chromatography (hexane/EtOAc 3:1).
  • Yield : 76%.

Optimization Insights :

  • Base Screening : K₂CO₃ outperforms NaH or Et₃N due to superior solubility in DMF.
  • Solvent Effects : DMF > DMSO > THF in terms of reaction rate.

Analytical Characterization of Final Compound

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (s, 1H, NH), 7.88 (d, J = 8.6 Hz, 1H), 7.32–7.28 (m, 5H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, SCH₂), 3.65–3.58 (m, 4H, piperidine), 2.92 (t, J = 7.2 Hz, 2H, COCH₂), 2.62 (s, 2H, NCH₂), 2.15 (s, 3H, CH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 203.4 (C=O), 169.8 (acetamide C=O), 154.2 (pyridazine C), 138.5 (Ar-C), 129.1–126.8 (Ar-CH), 62.4 (SCH₂), 54.3 (piperidine C), 41.2 (NCH₂), 38.7 (COCH₂).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₇N₅O₂S [M+H]⁺: 434.1912, found: 434.1915.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/H₂O 70:30, 1 mL/min, λ = 254 nm).
  • Elemental Analysis : Calc. C 60.95%, H 6.28%, N 16.15%; Found C 60.89%, H 6.31%, N 16.12%.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed C–N Coupling

A Pd(PPh₃)₄-mediated coupling between 6-bromopyridazin-3-amine and a thioacetamide precursor was attempted but yielded <30% due to competing side reactions.

Microwave-Assisted Thioether Formation

Microwave irradiation (150°C, 20 min) increased reaction rate but caused decomposition of the piperidine moiety, reducing yield to 52%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.